Cinnamaverine
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Overview
Description
Cinnamaverine is an aminodiphenylacrylate compound known for its smooth muscle relaxant and antispasmodic properties. It also exhibits some local anesthetic activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnamaverine typically involves the reaction of cinnamic acid derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating the reaction mixture to specific temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cinnamaverine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Cinnamaverine has been investigated for its effects on smooth muscle relaxation and its potential use in treating conditions such as muscle spasms.
Medicine: Due to its antispasmodic and local anesthetic properties, this compound is explored for its potential therapeutic applications in managing pain and muscle-related disorders.
Industry: The compound’s unique properties make it suitable for use in the development of pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism of action of cinnamaverine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors on smooth muscle cells, leading to relaxation and reduced muscle spasms. The compound may also interact with ion channels and other cellular components to produce its local anesthetic effects .
Comparison with Similar Compounds
Cinnamaverine can be compared with other similar compounds, such as cinnarizine and cinnamic acid derivatives. While cinnarizine is primarily used for its antihistaminic and calcium channel blocking properties, this compound is unique in its combined smooth muscle relaxant and local anesthetic activities. Other cinnamic acid derivatives may share some structural similarities but differ in their specific pharmacological effects and applications .
List of Similar Compounds
- Cinnarizine
- Cinnamic acid
- Cinnamaldehyde
- Cinnamic alcohol
Properties
CAS No. |
1679-75-0 |
---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C21H25NO2/c1-3-22(4-2)15-16-24-21(23)20(19-13-9-6-10-14-19)17-18-11-7-5-8-12-18/h5-14,17H,3-4,15-16H2,1-2H3 |
InChI Key |
UTTZVFFEPWFVRY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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